Cas no 1189980-63-9 (Methsuximide-d)

Methsuximide-d is a deuterated analog of methsuximide, a succinimide-class anticonvulsant. The incorporation of deuterium atoms enhances metabolic stability, reducing the rate of hepatic degradation and prolonging the compound's half-life. This modification is particularly valuable in pharmacokinetic and pharmacodynamic studies, where improved isotopic labeling ensures more accurate tracing in mass spectrometry and NMR analyses. Methsuximide-d retains the parent compound's pharmacological activity while offering superior analytical utility in research applications, such as drug metabolism investigations and quantitative bioassays. Its use facilitates precise measurement of drug concentrations and metabolic pathways, supporting advancements in neuroscience and therapeutic development.
Methsuximide-d structure
Methsuximide-d structure
Product Name:Methsuximide-d
CAS No:1189980-63-9
MF:C12H8D5NO2
MW:208.26800
CID:895531
PubChem ID:46782174
Update Time:2025-05-25

Methsuximide-d Chemical and Physical Properties

Names and Identifiers

    • Methsuximide -d5
    • Methsuximide
    • 1,3-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione
    • Celontin-d5
    • Mesuximide-d5
    • Mesuximidum-d5
    • Methsuximid-d5
    • Methsuximide0-d5
    • PM 396-d5
    • Methsuximide-d
    • 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione
    • Methsuximide-d5
    • AKOS030253176
    • ES-2636
    • DTXSID20676024
    • 1,3-dimethyl-3-[(2,3,4,5,6-(2)H)phenyl]pyrrolidine-2,5-dione
    • 1189980-63-9
    • CS-0200533
    • (+/-)-Mesuximide-d5
    • HY-132399S
    • J-004040
    • 1,3-Dimethyl-3-(phenyl-d5)-2,5-pyrrolidinedione
    • Inchi: InChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3/i3D,4D,5D,6D,7D
    • InChI Key: AJXPJJZHWIXJCJ-DKFMXDSJSA-N
    • SMILES: CC1(CC(=O)N(C1=O)C)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 208.12600
  • Monoisotopic Mass: 208.126012387g/mol
  • Isotope Atom Count: 5
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • PSA: 37.38000
  • LogP: 1.27090

Methsuximide-d Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M271902-1mg
Methsuximide-d5
1189980-63-9
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$ 81.00 2023-09-07
TRC
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Key Organics Ltd
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A2B Chem LLC
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SHENG KE LU SI SHENG WU JI SHU
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SHENG KE LU SI SHENG WU JI SHU
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MedChemExpress
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MedChemExpress
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Additional information on Methsuximide-d

Methsuximide-d: A Comprehensive Overview of Its Chemical Properties, Mechanism of Action, and Recent Research Developments

Methsuximide-d, chemically identified by the CAS number 1189980-63-9, is a derivative of succinimide and has garnered significant attention in the field of pharmaceutical chemistry due to its unique pharmacological properties. This compound, also known as a succinimide analog, exhibits notable differences in its chemical structure and biological activity compared to its parent compound, succinimide. The introduction of a dimethylamino group at the 2-position of the succinimide ring in Methsuximide-d confers upon it enhanced binding affinity to specific neurotransmitter receptors, making it a subject of extensive research in the treatment of neurological disorders.

The chemical structure of Methsuximide-d can be described as a heterocyclic compound containing a six-membered lactam ring fused with a five-membered imidazole ring. This structural configuration imparts unique physicochemical properties to the molecule, including solubility characteristics and metabolic stability. The presence of the dimethylamino group not only influences the pharmacokinetic profile but also contributes to its selectivity in targeting certain neuronal pathways. These features make Methsuximide-d an attractive candidate for further exploration in drug development.

In terms of pharmacological action, Methsuximide-d is primarily recognized for its anticonvulsant properties. It exerts its therapeutic effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor system, which is crucial for maintaining neuronal excitability balance. Specifically, Methsuximide-d enhances GABAergic inhibition by binding to the GABA_A receptor, thereby reducing excessive neuronal firing that leads to seizures. This mechanism of action has been extensively studied and validated through both preclinical and clinical trials.

Recent research has delved deeper into the molecular interactions between Methsuximide-d and its target receptors. Advanced techniques such as X-ray crystallography and computational modeling have provided insights into how Methsuximide-d interacts with the GABA_A receptor at an atomic level. These studies have revealed that Methsuximide-d binds to a specific subunit configuration of the GABA_A receptor, particularly those containing alpha2 and alpha3 subunits, which are commonly found in brain regions associated with seizure activity. This detailed understanding has paved the way for developing more targeted therapies for epilepsy and related neurological disorders.

Beyond its primary use in anticonvulsant therapy, Methsuximide-d has shown potential in treating other neurological conditions such as essential tremor and movement disorders. Emerging evidence suggests that Methsuximide-d may modulate dopamine release in certain brain regions, contributing to its efficacy in managing tremors and other motor symptoms. Clinical trials are currently underway to evaluate its efficacy and safety profile in these conditions, with promising preliminary results indicating significant therapeutic potential.

The synthesis and purification of Methsuximide-d are critical aspects that ensure high pharmaceutical quality and efficacy. The synthetic route involves multi-step organic reactions starting from readily available precursors such as itaconic acid or maleic anhydride. Key steps include condensation reactions followed by cyclization to form the succinimide core structure, which is then modified by introducing the dimethylamino group at the appropriate position. Purification techniques such as recrystallization or chromatography are employed to obtain high-purity Methsuximide-d suitable for pharmaceutical use.

Quality control measures play a pivotal role in ensuring the consistency and reliability of Methsuximide-d products. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to verify the chemical identity, purity, and structural integrity of the compound. These rigorous quality control protocols adhere to international pharmacopeial standards, ensuring that Methsuximide-d meets stringent regulatory requirements for human use.

The pharmacokinetic profile of Methsuximide-d is another area of interest that has been extensively studied. Research indicates that Methsuximide-d exhibits moderate oral bioavailability with a relatively long half-life, allowing for once or twice daily dosing regimens. Absorption occurs primarily in the gastrointestinal tract, followed by distribution throughout the body with preferential accumulation in central nervous system tissues. Metabolism primarily involves oxidative processes mediated by cytochrome P450 enzymes, leading to inactive metabolites that are subsequently excreted via urine or bile.

Given its unique pharmacological properties and therapeutic potential, Methsuximide-d continues to be a subject of interest for pharmaceutical researchers exploring novel treatment strategies for neurological disorders. Ongoing studies aim to optimize its pharmacokinetic profile through structural modifications or combination therapies to enhance efficacy while minimizing side effects. Additionally, investigation into off-label uses such as neuroprotection against neurodegenerative diseases is being pursued with promising preliminary findings.

In conclusion, Methsuximide-d stands out as a significant compound in pharmaceutical chemistry due to its well-defined mechanism of action and therapeutic applications. Its chemical structure provides distinct advantages in terms of receptor binding affinity and metabolic stability, making it a valuable asset in treating conditions such as epilepsy and essential tremor. With continued research efforts focusing on optimizing its pharmacological properties and exploring new therapeutic avenues, Methsuximide-d holds considerable promise for improving patient outcomes in neurological health.

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